molecular formula C17H14O5 B1298267 (2Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one CAS No. 1638956-58-7

(2Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one

Cat. No.: B1298267
CAS No.: 1638956-58-7
M. Wt: 298.29 g/mol
InChI Key: SUKDSSOVVTVBDK-APSNUPSMSA-N
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Description

(2Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one typically involves the condensation of 2,4-dimethoxybenzaldehyde with 6-hydroxy-1-benzofuran-3(2H)-one under basic or acidic conditions. Common reagents used in this reaction include sodium hydroxide or hydrochloric acid, and the reaction is usually carried out in an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the benzylidene moiety can be reduced to form a saturated derivative.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a benzofuranone derivative, while reduction could produce a dihydrobenzofuran compound.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential bioactivity. Benzofuran derivatives are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of hydroxyl and methoxy groups suggests possible interactions with biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or dyes, due to its aromatic structure and functional groups.

Mechanism of Action

The mechanism of action of (2Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The hydroxyl and methoxy groups could participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one include other benzofuran derivatives such as:

  • 2-(2,4-dimethoxybenzylidene)-1-benzofuran-3(2H)-one
  • 2-(2,4-dimethoxyphenyl)-1-benzofuran-3(2H)-one
  • 6-hydroxy-2-(2,4-dimethoxyphenyl)-1-benzofuran-3(2H)-one

Uniqueness

What sets this compound apart is the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both hydroxyl and methoxy groups provides a unique combination of properties that can be exploited in various applications.

Properties

IUPAC Name

(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-20-12-5-3-10(14(9-12)21-2)7-16-17(19)13-6-4-11(18)8-15(13)22-16/h3-9,18H,1-2H3/b16-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUKDSSOVVTVBDK-APSNUPSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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